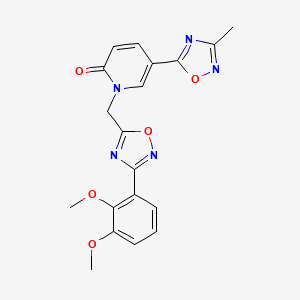

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, commonly known as DTN or DTNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and is a derivative of naphthalene. DTN has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Applications De Recherche Scientifique

Protein Binding Studies

The compound has been utilized in studies involving protein interactions, such as the binding study of p-hydroxybenzoic acid esters to bovine serum albumin. The fluorescent probe technique, employing a closely related compound as a fluorescent probe, demonstrated the ability to provide sensitive and rapid determination of binding nature and mechanisms, suggesting hydrophobic interactions as a primary binding mechanism (Jun et al., 1971).

Synthesis and Chemical Reactions

Naphthalene-1-sulfonic acid dimethylamides, related to the compound of interest, have been treated with elemental sulfur or selenium, showcasing a method for the synthesis of thiophenes and selenophenes. This method demonstrated a significant advancement in forming bonds at room temperature, highlighting its utility in synthesizing structurally complex thiophenes and selenophenes (Alam et al., 2007).

Photophysical Behavior

Research into the photophysical properties of related fluorescent probes in various solvents has provided insights into their behavior in biological systems. Such studies are crucial for understanding the max emission properties of these probes, offering valuable information for their application in peptide and protein studies (Moreno Cerezo et al., 2001).

Molecular Imaging

The compound has shown potential in molecular imaging, particularly in targeting and accumulating within cells undergoing apoptotic cell death. This capability is significant for monitoring antiapoptotic drug treatments and potentially for blood clotting studies, as explored in the synthesis and evaluation of a fluorine-18-radiolabeled analog for positron emission tomography studies (Basuli et al., 2012).

Coordination Geometry and Magnetic Studies

Investigations into the coordination geometry of cobalt(ii)-sulfonamide complexes have provided insights into magnetic anisotropy correlations with structural variations. Such studies highlight the compound's relevance in designing materials with specific magnetic properties (Wu et al., 2019).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)17(15-10-11-23-13-15)12-19-24(21,22)18-9-5-7-14-6-3-4-8-16(14)18/h3-11,13,17,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBUSDOQTQPQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2670037.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![6-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2670046.png)

![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)

![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)

![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)

![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)